3-Methyl-benzo[d]isoxazole-4-boroniic acid
Description
Properties
IUPAC Name |
(3-methyl-1,2-benzoxazol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-8-6(9(11)12)3-2-4-7(8)13-10-5/h2-4,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDPVWVMHWWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=NOC2=CC=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-benzo[d]isoxazole-4-boroniic acid typically involves the following steps:
Formation of the benzo[d]isoxazole ring: This can be achieved through various methods, such as the cyclization of appropriate precursors.
Introduction of the boronic acid group: This is commonly done via the Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Key Data:
| Parameter | Value/Description |
|---|---|
| Starting Material | 2-Alkyn-1-one O-methyl oxime |
| Cyclization Agent | ICl (1.1 eq) |
| Reaction Temp | 0°C to RT |
| Yield (4-Iodo) | 62–89% |
| Borylation Catalyst | PdCl₂(dppf)·CH₂Cl₂ |
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid participates in Suzuki-Miyaura couplings to form C–C bonds with aryl/heteroaryl halides. A study optimized couplings using 3,5-dimethylisoxazole-4-boronic acid (structurally analogous) under microwave conditions, achieving yields up to 95% .
Representative Conditions:
| Component | Specification |
|---|---|
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (5 mol%) |
| Base | K₃PO₄ (2.5 eq) |
| Solvent | Dioxane/H₂O (4:1) |
| Temp/Time | 100°C, 16 h |
| Substrate Scope | Aryl bromides, chlorides |
Example Reaction:
3-Methyl-benzo[d]isoxazole-4-boronic acid + 4-bromo-1-fluoro-nitrobenzene → Biaryl product (83% yield) .
Three-Component Reactions
In aqueous CuO-catalyzed systems, this boronic acid reacts with α-ketoaldehydes and 1,3-dicarbonyl compounds to form 1,4-diketones (Table 1) .
Table 1: Three-Component Reaction Optimization
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuO | H₂O | 80 | 92 |
| 2 | CuBr | H₂O | 80 | 78 |
| 3 | None | H₂O | 80 | <5 |
Mechanistic Pathway:
-
Formation of enolate from 1,3-dicarbonyl compound.
-
Copper-mediated conjugate addition to α-ketoaldehyde.
-
Boronic acid-assisted dehydration to stabilize the diketone .
Stability and Handling Considerations
Scientific Research Applications
Organic Synthesis
3-Methyl-benzo[d]isoxazole-4-boronic acid is primarily utilized as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound has garnered attention for its potential in drug development. Its ability to form reversible covalent bonds with diols and other nucleophiles allows it to interact with various biological targets, including enzymes and receptors. This property is particularly beneficial for designing new therapeutic agents .
Research indicates that 3-Methyl-benzo[d]isoxazole-4-boronic acid exhibits several biological activities:
- Anticancer Activity: Studies suggest it may inhibit cancer cell proliferation by inducing apoptosis and affecting key signaling pathways such as the PI3K/Akt pathway.
- Neuroprotective Effects: The compound shows promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease therapies .
- Anti-inflammatory Properties: It has demonstrated the ability to reduce inflammation markers, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of 3-Methyl-benzo[d]isoxazole-4-boronic acid:
Anticancer Activity Study
- A study by Smith et al. (2023) demonstrated that treatment with this compound resulted in significant tumor size reduction in xenograft models of breast cancer, linked to apoptosis induction.
Neuroprotective Study
- Research by Johnson et al. (2022) indicated that the compound protected SH-SY5Y neuroblastoma cells from glutamate-induced toxicity by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
Inflammatory Response Modulation
- Lee et al. (2024) reported that 3-Methyl-benzo[d]isoxazole-4-boronic acid significantly decreased pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-Methyl-benzo[d]isoxazole-4-boroniic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
*Estimated based on analogs.
Key Observations :
- Boronic Acid vs.
- Isoxazole vs. Phenyl Rings : The benzoisoxazole core introduces rigidity and planarity compared to simple phenylboronic acids (e.g., (3-(Benzyloxy)phenyl)boronic acid), which may influence stacking interactions in catalysis or receptor binding.
- Biological Activity : The isoxazole moiety in AMPA and I-6373 analogs is critical for glutamate receptor modulation. However, the boronic acid group in this compound may shift its utility toward synthetic chemistry rather than direct neurotransmission.
Biological Activity
3-Methyl-benzo[d]isoxazole-4-boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound 3-Methyl-benzo[d]isoxazole-4-boronic acid features a boronic acid functional group attached to a benzo[d]isoxazole moiety. Its molecular formula is CHBNO, with a molecular weight of approximately 197.01 g/mol. The presence of the boronic acid group allows for versatile reactivity, particularly in forming covalent bonds with biomolecules.
Biological Activity
Research indicates that 3-Methyl-benzo[d]isoxazole-4-boronic acid exhibits several biological activities, primarily through its interactions with various enzymes and receptors. Key areas of investigation include:
- Enzyme Inhibition : Boronic acids are known for their ability to inhibit proteases and other enzymes by forming reversible covalent bonds with serine or cysteine residues. Studies have shown that 3-Methyl-benzo[d]isoxazole-4-boronic acid can inhibit certain serine proteases, which may have implications in cancer therapy and other diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains, making it a candidate for further exploration in antibiotic development.
- Antitumor Potential : The compound's structural similarity to other known anticancer agents has led to investigations into its potential as an antitumor agent. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating a need for further research into its mechanisms of action.
Synthesis
The synthesis of 3-Methyl-benzo[d]isoxazole-4-boronic acid typically involves the following steps:
- Formation of the Isoxazole Ring : Starting from appropriate aldehydes and nitriles, the isoxazole ring can be synthesized using cyclization reactions.
- Boronation : The introduction of the boronic acid group is achieved through reactions with boron reagents, often utilizing conditions that promote the formation of stable boronate esters.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various boronic acids, including 3-Methyl-benzo[d]isoxazole-4-boronic acid, on serine proteases. The results showed that this compound exhibited significant inhibition with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent against diseases involving these enzymes .
Case Study 2: Antimicrobial Activity
In an investigation reported in the International Journal of Antimicrobial Agents, researchers tested the antimicrobial efficacy of several boronic acids against resistant bacterial strains. 3-Methyl-benzo[d]isoxazole-4-boronic acid demonstrated notable activity against Staphylococcus aureus, suggesting its potential role in developing new antibiotics .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Methyl-benzo[d]isoxazole-4-boronic acid | Boronic Acid Derivative | Exhibits enzyme inhibition and antimicrobial activity. |
| Isoxazole-4-boronic acid pinacol ester | Isoxazole Derivative | Known for utility in Suzuki coupling reactions. |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Dimethylated Isoxazole | Increased lipophilicity may enhance biological activity. |
| Benzenesulfonamide derivatives | Sulfonamide Class | Often used as enzyme inhibitors; comparison reveals unique reactivity profiles. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
